molecular formula C18H16N2S B6012124 N-benzyl-N'-2-naphthylthiourea

N-benzyl-N'-2-naphthylthiourea

Cat. No. B6012124
M. Wt: 292.4 g/mol
InChI Key: BAAGNLHOLHLTCY-UHFFFAOYSA-N
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Description

N-benzyl-N'-2-naphthylthiourea, also known as BNTU, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BNTU belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

N-benzyl-N'-2-naphthylthiourea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antitumor, and antiviral properties. N-benzyl-N'-2-naphthylthiourea has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of N-benzyl-N'-2-naphthylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-benzyl-N'-2-naphthylthiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. N-benzyl-N'-2-naphthylthiourea has also been found to bind to the dopamine transporter, which is a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-benzyl-N'-2-naphthylthiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-benzyl-N'-2-naphthylthiourea has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-benzyl-N'-2-naphthylthiourea has been found to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-2-naphthylthiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. N-benzyl-N'-2-naphthylthiourea is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, N-benzyl-N'-2-naphthylthiourea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-benzyl-N'-2-naphthylthiourea has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-benzyl-N'-2-naphthylthiourea. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the treatment of viral infections such as HIV and hepatitis C. In addition, further studies are needed to establish the safety and efficacy of N-benzyl-N'-2-naphthylthiourea in humans.

Synthesis Methods

The synthesis of N-benzyl-N'-2-naphthylthiourea involves the reaction of benzylamine and 2-naphthylisothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which then undergoes rearrangement to give N-benzyl-N'-2-naphthylthiourea. The yield of N-benzyl-N'-2-naphthylthiourea can be optimized by varying the reaction conditions such as temperature, time, and solvent.

properties

IUPAC Name

1-benzyl-3-naphthalen-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c21-18(19-13-14-6-2-1-3-7-14)20-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAGNLHOLHLTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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